molecular formula C11H18ClNO2 B083445 3,4-Dimethoxy-N-methylphenethylamine hydrochloride CAS No. 13078-76-7

3,4-Dimethoxy-N-methylphenethylamine hydrochloride

Cat. No.: B083445
CAS No.: 13078-76-7
M. Wt: 231.72 g/mol
InChI Key: BGEONUMCBIQUTQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-methylphenethylamine hydrochloride: is a synthetic compound belonging to the phenethylamine chemical class. It is known for its structural similarity to other phenethylamines, which are compounds characterized by a phenethyl group (a benzene ring with an attached ethyl chain) and an amine group. This compound is often used in chemical synthesis and research due to its unique properties .

Biochemical Analysis

Cellular Effects

The cellular effects of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride are not well-studied. Given its structural similarity to dopamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Material: The synthesis typically begins with 3,4-dimethoxybenzaldehyde.

    Intermediate Steps: The benzaldehyde is converted to 3,4-dimethoxycinnamic acid, followed by reduction to 3,4-dimethoxyphenylpropionic acid. This is then converted to 3,4-dimethoxyphenylpropionamide.

    Final Step: The amide is reduced to 3,4-dimethoxyphenethylamine, which is then methylated to form 3,4-dimethoxy-N-methylphenethylamine.

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar steps as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Studied for its potential interactions with biological systems, particularly in neurotransmitter pathways.

Medicine

  • Investigated for potential therapeutic applications, although not widely used in clinical settings.

Industry

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the N-methyl group.

    2-Phenylethylamine hydrochloride: Similar backbone but different substituents.

    3-Methoxyphenethylamine: Only one methoxy group.

    2,6-Dimethoxybenzaldehyde: Different position of methoxy groups.

Uniqueness

  • The presence of both methoxy groups and the N-methyl group makes 3,4-Dimethoxy-N-methylphenethylamine hydrochloride unique in its chemical behavior and biological interactions. This combination of functional groups contributes to its distinct properties and potential applications in research and industry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEONUMCBIQUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156739
Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
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Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-76-7
Record name Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1)
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Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
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Record name 13078-76-7
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Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
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Record name 3,4-dimethoxy-N-methylphenethylamine hydrochloride
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